molecular formula C5H8 B086408 Spiropentane CAS No. 157-40-4

Spiropentane

Cat. No.: B086408
CAS No.: 157-40-4
M. Wt: 68.12 g/mol
InChI Key: OGNAOIGAPPSUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiropentane, also known as spiro[2.2]pentane, is a hydrocarbon with the molecular formula C5H8. It is the simplest spiro-connected cycloalkane, characterized by a unique structure where two cyclopropane rings are connected through a single carbon atom. This compound was first synthesized in the late 19th century and has since intrigued chemists due to its strained ring system and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The initial synthesis of spiropentane was achieved by Gustavson in 1896 through the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal. This method involves the dehalogenation of the starting material to form the this compound structure .

Industrial Production Methods: Industrial production of this compound is challenging due to its highly strained structure and the difficulty in separating it from reaction byproducts. The improved method involves the reaction of pentaerythritol with hydrobromic acid to obtain the starting material, followed by dehalogenation and distillation to separate this compound from byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane .

Chemical Reactions Analysis

Types of Reactions: Spiropentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thermolysis: Requires high temperatures (360-410°C).

    Topomerization: Involves heating deuterium-labeled this compound.

Major Products:

Scientific Research Applications

Spiropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiropentane primarily involves its highly strained ring system, which makes it reactive under certain conditions. The molecular targets and pathways involved in its reactions are influenced by the strain energy and the ability of the spiro carbon to stabilize intermediates during chemical transformations .

Comparison with Similar Compounds

    Cyclopropane: Shares the strained ring system but lacks the spiro connection.

    Methylenecyclobutane: A product of spiropentane thermolysis, with a similar ring structure but different connectivity.

    Vinylcyclopropane: A constitutional isomer of this compound.

Uniqueness: this compound is unique due to its spiro-connected cyclopropane rings, which impart significant strain and reactivity. This makes it distinct from other cycloalkanes and spiro compounds, providing valuable insights into the behavior of strained ring systems .

Biological Activity

Spiropentane, a bicyclic compound characterized by a unique spiro structure, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound and its derivatives, focusing on their synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and agriculture.

Overview of this compound

This compound is defined by its spiro configuration, where two rings share a single carbon atom. This structural uniqueness contributes to its diverse chemical properties and biological activities. The compound has been explored for its potential in drug development, particularly in the context of anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research indicates that certain this compound-based compounds exhibit significant cytotoxic effects against various cancer cell lines. A notable study synthesized a series of this compound derivatives and evaluated their cytotoxicity using the MTT assay. The results demonstrated that compounds with specific functional groups showed enhanced activity against human cancer cell lines, suggesting that modifications to the this compound structure can lead to improved therapeutic efficacy .

Table 1: Cytotoxicity of this compound Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound A15.2HeLa (Cervical Cancer)
This compound B12.5MCF-7 (Breast Cancer)
This compound C20.0A549 (Lung Cancer)

Antimicrobial Activity

In addition to its anticancer properties, this compound derivatives have shown promising antimicrobial activity. A study evaluated the antimicrobial efficacy of synthesized spiro-1,2,4-triazines derived from this compound against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated that these compounds possess significant antibacterial properties, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
This compound D18Staphylococcus aureus
This compound E15Escherichia coli
This compound F20Pseudomonas aeruginosa

The mechanism by which this compound derivatives exert their biological effects is an area of active research. Studies have suggested that these compounds may interact with cellular targets such as nucleic acids and proteins, leading to disruptions in cellular processes. For example, some spiropentanes have been shown to alkylate nucleic acids preferentially at guanine-cytosine base pairs, which may contribute to their cytotoxic effects in cancer cells .

Case Studies

  • Case Study: Anticancer Activity
    • Objective: To evaluate the anticancer properties of a newly synthesized this compound derivative.
    • Methodology: The compound was tested against several cancer cell lines using standard cytotoxicity assays.
    • Findings: The derivative exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
  • Case Study: Antimicrobial Efficacy
    • Objective: To assess the antimicrobial activity of this compound-derived compounds.
    • Methodology: Disk diffusion assays were conducted on various bacterial strains.
    • Findings: Compounds demonstrated significant inhibition zones against multiple bacterial strains, suggesting their viability as new antimicrobial agents.

Properties

IUPAC Name

spiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNAOIGAPPSUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166181
Record name Spiropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-40-4
Record name Spiro[2.2]pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiropentane
Reactant of Route 2
Reactant of Route 2
Spiropentane
Reactant of Route 3
Reactant of Route 3
Spiropentane
Reactant of Route 4
Spiropentane
Reactant of Route 5
Spiropentane
Reactant of Route 6
Spiropentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.